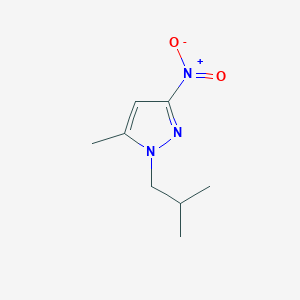

1-Isobutyl-5-methyl-3-nitro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

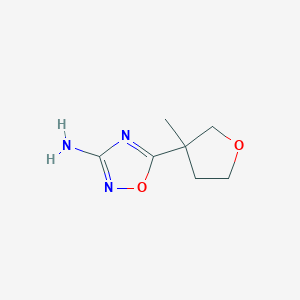

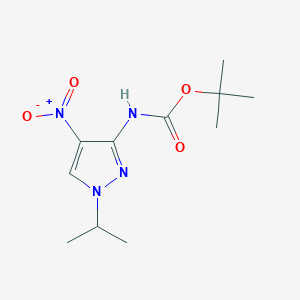

1-Isobutyl-5-methyl-3-nitro-1H-pyrazole is a chemical compound with the molecular formula C8H13N3O2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazoles, including this compound, can be achieved through various strategies. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates. These intermediates can then be oxidized to form pyrazoles .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring are an isobutyl group, a methyl group, and a nitro group .Chemical Reactions Analysis

Pyrazoles, including this compound, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (183.21), molecular formula (C8H13N3O2), and its structure .Scientific Research Applications

Synthesis and Reactivity

- 3,4,5-Trinitro-1H-pyrazole and its N-methyl derivative show significant reactivity, with nucleophilic substitutions occurring at specific positions under mild conditions in water, producing a range of dinitropyrazoles (Dalinger et al., 2013).

Hydrogen-Bonded Structures

- Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomeric form exhibit hydrogen-bonded sheets and chains, highlighting the importance of hydrogen bonding in the molecular structure of pyrazole derivatives (Portilla et al., 2007).

Photoreactions and Nucleophilic Substitutions

- Nucleophilic photosubstitution of nitro derivatives of 1-methylimidazole and 1-methylpyrazole varies based on the position of the nitro group, indicating specific reactivity patterns in different nitro-substituted pyrazoles (Oldenhof & Cornelisse, 2010).

Annular Tautomerism

- Disubstituted 1H-pyrazoles with various groups exhibit annular tautomerism, influenced by internal hydrogen bonds, the environment, and the substituent. This underlines the significance of these factors in determining the tautomeric form of pyrazoles (Kusakiewicz-Dawid et al., 2019).

Asymmetric Synthesis

- The asymmetric synthesis of chiral compounds containing isoxazole and pyrazole moieties has been developed, highlighting the potential for creating specific chiral heterocycles (Li et al., 2018).

Reductive Cyclization and Intramolecular H-bonding

- The impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives has been studied, emphasizing the role of these bonds in the reactivity of these compounds (Szlachcic et al., 2020).

Fe(II)-Catalyzed Rearrangement

- A novel Fe(II)-catalyzed rearrangement method for the preparation of 1-amino-1H-pyrazole-4-carboxylic acid derivatives has been reported, demonstrating an innovative approach in pyrazole synthesis (Galenko et al., 2018).

Detonation Properties

- Theoretical studies on amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles suggest their potential as high-energy density materials, comparing their properties to known explosives (Ravi et al., 2010).

Diels-Alder Reaction

- The Diels-Alder reaction with substituted 4-nitrosopyrazoles has been studied for potential biological activity, indicating the versatility of pyrazole derivatives in organic synthesis (Volkova et al., 2021).

properties

IUPAC Name |

5-methyl-1-(2-methylpropyl)-3-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-6(2)5-10-7(3)4-8(9-10)11(12)13/h4,6H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMOMCDNOVTFNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2362370.png)

![3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2362380.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)

![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)

![5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2362392.png)